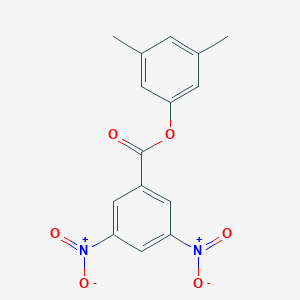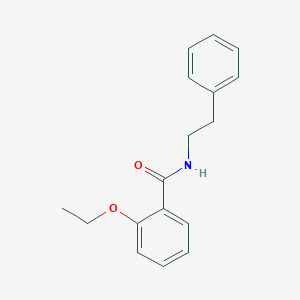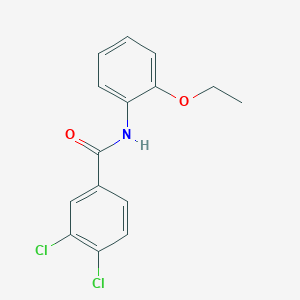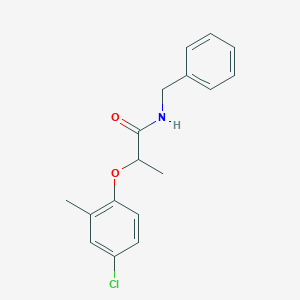![molecular formula C23H22N2O3 B404209 N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide](/img/structure/B404209.png)
N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
The synthesis of N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide typically involves multiple steps. One common method includes the reaction of [1,1’-biphenyl]-4-carboxylic acid with 3,5-dimethylphenol to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide can be compared to other biphenyl derivatives, such as:
3,5-Dimethylbiphenyl: This compound shares a similar biphenyl core but lacks the additional functional groups, making it less versatile in chemical reactions.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and has unique hydrogen-bonding capabilities.
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C23H22N2O3/c1-16-12-17(2)14-21(13-16)28-15-22(26)24-25-23(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
KUBMGLIWYHSEAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B404132.png)
![4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404127.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404130.png)





![ethyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B404133.png)
![3-[5-(3,4-Dichlorophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B404135.png)



![2-[(Isopropylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B404144.png)
